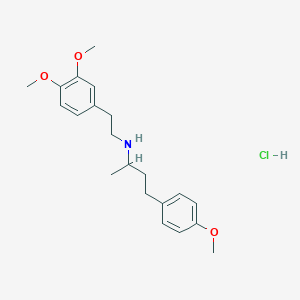

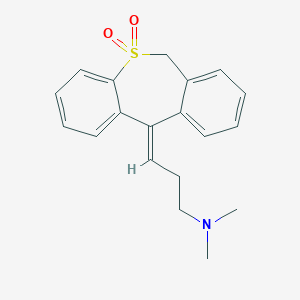

Fluphenazine decanoate N-4-oxide

説明

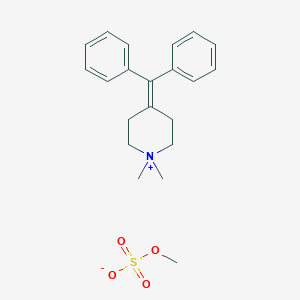

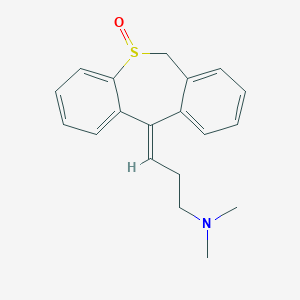

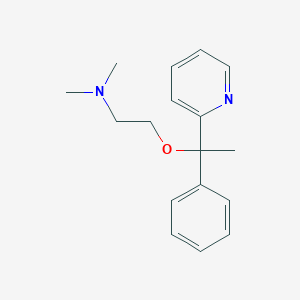

Fluphenazine decanoate is the decanoate ester of a trifluoromethyl phenothiazine derivative . It is a highly potent behavior modifier with a markedly extended duration of effect . It is used in the treatment of chronic psychoses such as schizophrenia .

Synthesis Analysis

The esterification of fluphenazine markedly prolongs the drug’s duration of effect without unduly attenuating its beneficial action . The typical retention time for fluphenazine decanoate is about 17 minutes .Molecular Structure Analysis

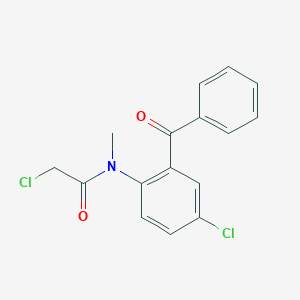

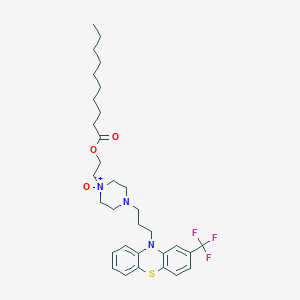

Fluphenazine decanoate has the following chemical formula: C22H26F3N3OS. Its molar mass is 437.53 g/mol . The IUPAC name for Fluphenazine decanoate N-4-oxide is 1-(2-(Decanoyloxy)ethyl)-4-(3-(2-(trifluoromethyl)-10H-phenothiazin-10-yl)propyl)piperazine 1-oxide .Chemical Reactions Analysis

Fluphenazine decanoate has activity at all levels of the central nervous system (CNS) as well as on multiple organ systems . The mechanism whereby its therapeutic action is exerted is unknown .Physical And Chemical Properties Analysis

Fluphenazine decanoate is a small molecule with an average weight of 437.522 and a monoisotopic weight of 437.174867774 . It has a chemical formula of C22H26F3N3OS .科学的研究の応用

Antipsychotic Treatment

Fluphenazine decanoate is a long-acting injectable antipsychotic used for the treatment of schizophrenia . It provides clinicians with options that deliver continuous drug exposure and may improve adherence compared with daily oral antipsychotics .

Pharmacokinetic Research

The unique formulations and pharmacokinetic characteristics of Fluphenazine decanoate have implications for medication selection, administration interval, and injection site . These characteristics impact their rate of absorption, the severity and frequency of associated adverse effects, and drug-drug interactions .

Formulation Characteristics

Formulation characteristics such as vehicle medium and administration characteristics like injection site can affect the rate of absorption and adverse effects . These factors may determine whether oral supplementation or an additional injection is needed .

Dose Adjustments

Dose adjustments may be necessary based on potential drug-drug interactions . Approximate dose equivalence with oral formulations can help inform titration when switching from oral to LAI formulations .

Quality Control and Standardization

Fluphenazine Decanoate Injection is subject to quality control and standardization . The monograph for this compound is revised periodically to reflect changes in the assay and organic impurities test .

Tissue Distribution Studies

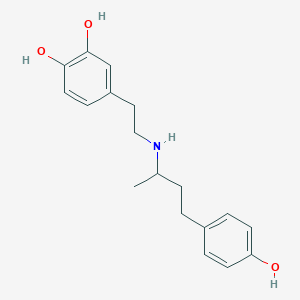

Fluphenazine and its metabolites, including N4’-oxide (FLU-NO), have been assayed in plasma, liver, kidney, fat, whole brain, and brain regions by specific and sensitive radioimmunoassays (RIA) . This helps in understanding the distribution and metabolism of the drug in the body .

Safety And Hazards

将来の方向性

There are proposals to revise the monograph of Fluphenazine Decanoate Injection based on the version to be official on May 1, 2024 . The revisions include replacing Identification A based on the wet chemistry, with the UV spectral agreement as in the proposed Assay . Manufacturers are encouraged to submit their FDA-approved specifications to USP if they are different from those proposed in this revision .

特性

IUPAC Name |

2-[1-oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]ethyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44F3N3O3S/c1-2-3-4-5-6-7-8-14-31(39)41-24-23-38(40)21-19-36(20-22-38)17-11-18-37-27-12-9-10-13-29(27)42-30-16-15-26(25-28(30)37)32(33,34)35/h9-10,12-13,15-16,25H,2-8,11,14,17-24H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JINJGQLVIHABHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC[N+]1(CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44F3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10226916 | |

| Record name | Fluphenazine decanoate N-4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fluphenazine decanoate N-4-oxide | |

CAS RN |

76005-64-6 | |

| Record name | Fluphenazine decanoate N-4-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076005646 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluphenazine decanoate N-4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluphenazine Decanoate N4-Oxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9V8339ZL5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。